molecular formula C16H16N2O3 B2757909 3-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2034478-53-8

3-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2757909
CAS No.: 2034478-53-8
M. Wt: 284.315
InChI Key: WDPBUUZETGHNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic chemical compound featuring a pyridine ring linked to a N-(2-methoxybenzoyl)azetidine group via an ether bond. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the exploration of nicotinic acetylcholine receptor (nAChR) ligands . Compounds with similar azetidine-pyridine ether structures have been investigated as potent and selective modulators of specific nAChR subtypes, such as α4β2, which is a prominent target in the central nervous system . Research on such ligands has shown potential for application in neuroscience studies, including investigations for antidepressant-like effects in preclinical models . The azetidine ring serves as a constrained scaffold, while the 2-methoxybenzoyl moiety can influence the compound's binding affinity and selectivity profile. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(2-methoxyphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-15-7-3-2-6-14(15)16(19)18-10-13(11-18)21-12-5-4-8-17-9-12/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPBUUZETGHNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 3-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine, highlighting differences in substituents, heterocycles, and functional groups:

Compound Name Molecular Formula MW (g/mol) Key Structural Features Biological/Pharmacological Notes Reference
This compound C₁₆H₁₆N₂O₂ 268.31 Azetidine, 2-methoxybenzoyl, pyridine Research chemical; no reported bioactivity
3-{[1-(2-Methoxybenzoyl)azetidin-3-yl]methoxy}pyridine C₁₇H₁₈N₂O₃ 298.34 Azetidine, 2-methoxybenzoyl, pyridine, methoxy linker Structural variant with extended linker
4-[3-({[1-(2,4-Dimethoxybenzoyl)piperidin-3-yl]oxy}methyl)-1,2,4-oxadiazol-5-yl]pyridine C₂₃H₂₄N₄O₅ 444.47 Piperidine, 2,4-dimethoxybenzoyl, oxadiazole , pyridine Screening compound; potential bioactivity
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine C₂₀H₁₇N₃O₂ 331.37 Triazolo-pyridine fusion, benzyloxy, methoxy Antibacterial/anti-inflammatory potential
2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide C₂₄H₂₀N₄O₅ 456.45 Pyridine-carbohydrazide, 2-methoxybenzylidene Crystallographically characterized

Key Comparison Points

Azetidine vs. Piperidine Heterocycles
  • Azetidine (4-membered ring): Present in the target compound, azetidine introduces ring strain, which may enhance reactivity or binding specificity in drug design.
  • Piperidine (6-membered ring) : Found in the oxadiazole-containing analogue (), piperidine offers conformational flexibility and is common in CNS-targeting pharmaceuticals. The oxadiazole ring in this compound may improve metabolic stability .
Substituent Effects
  • Methoxy vs. Dimethoxy Groups : The 2-methoxybenzoyl group in the target compound contrasts with the 2,4-dimethoxybenzoyl group in the piperidine-based analogue (). Dimethoxy substituents often enhance lipophilicity and membrane permeability.

Pharmacological Potential

While the target compound lacks reported bioactivity, structural parallels to active compounds provide insights:

  • The triazolopyridine derivative () exhibits antibacterial and anti-inflammatory properties, implying that azetidine-pyridine hybrids could be explored for similar applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine?

  • Methodological Answer : The synthesis typically involves two main steps: (1) Preparation of the azetidine core via cyclization of precursors such as 2-methoxybenzoyl chloride with azetidine intermediates under basic conditions (e.g., triethylamine). (2) Coupling the azetidine intermediate with pyridine-3-ol via nucleophilic substitution. Reaction conditions (e.g., solvent choice, temperature, and base) significantly influence yield. For example, highlights similar azetidine derivatives synthesized using sulfonyl or benzoyl groups, emphasizing the role of regioselectivity in ring functionalization .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regiochemistry (e.g., distinguishing azetidine C3-O-pyridine connectivity).
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and purity.
  • HPLC for assessing enantiomeric purity if stereocenters are present. validates these techniques for analogous triazolopyridine derivatives .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays to evaluate:

  • Enzyme inhibition (e.g., kinases, proteases) using fluorescence-based or colorimetric assays.
  • Cell viability (MTT or resazurin assays) in cancer or immune cell lines.
  • Binding affinity via SPR or fluorescence polarization for target validation. references triazolopyridazine derivatives tested for antimicrobial activity using similar screening workflows .

Advanced Research Questions

Q. How can reaction conditions for synthesizing the compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives like ethanol or water-miscible ionic liquids to reduce side reactions. demonstrates successful oxidative cyclization in ethanol using sodium hypochlorite, achieving 73% yield .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd(OAc)₂) for coupling steps, as seen in for pyridine functionalization .
  • Continuous flow chemistry : Scale-up synthesis while minimizing impurities, as suggested in for industrial-scale triazolopyridine production .

Q. What computational methods predict the compound’s bioactivity and target selectivity?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with proteins (e.g., kinases). Focus on the methoxybenzoyl group’s role in hydrophobic binding.
  • QSAR modeling : Use datasets of azetidine-pyridine analogs (e.g., from ) to correlate substituent effects with activity .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to predict off-target effects.

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardize assay protocols : Ensure consistent cell lines, enzyme batches, and buffer conditions. emphasizes rigorous experimental design in antioxidant studies to mitigate variability .
  • Metabolomic profiling : Use LC-MS to identify metabolite interference (e.g., cytochrome P450-mediated degradation).
  • Orthogonal assays : Validate kinase inhibition via both ATP-competitive and non-competitive assays to confirm mechanism .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity studies between 2D vs. 3D cell models?

  • Methodological Answer :

  • 3D spheroid assays better mimic tumor microenvironments; discrepancies may arise due to diffusion limitations or hypoxia. Use multiplexed imaging (e.g., hypoxia probes) to contextualize data.
  • Dose-response normalization : Adjust concentrations based on spheroid volume vs. monolayer surface area. ’s antioxidant studies highlight similar normalization needs in plant extracts .

Methodological Tables

Parameter Optimization Strategy Reference
Reaction YieldSwitch to ethanol + NaOCl (green chemistry)
PurityColumn chromatography (silica vs. alumina)
Bioactivity ValidationOrthogonal kinase assays (SPR + fluorescence)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.